RO2959 monohydrochloride

CRAC channel Orai1/Orai3 selectivity Calcium signaling

CRAC channel research often requires isoform-specific inhibitors to dissect Orai1 vs. Orai3 contributions to SOCE. RO2959 monohydrochloride solves this with 21-fold selectivity (Orai1 IC50 25 nM; Orai3 IC50 530 nM). • Validated in RBL-2H3 & CHO-hOrai1/hStim1 systems; complete inhibition of TCR-stimulated IL-2 production & T cell proliferation. • Transcriptional benchmark dataset available (GEO GSE43210) for evaluating novel immunomodulatory compounds. • High purity (≥98%), stable monohydrochloride salt form, shipped ambient.

Molecular Formula C21H20ClF2N5OS
Molecular Weight 463.9 g/mol
Cat. No. B560445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO2959 monohydrochloride
Synonyms2,6-Difluoro-N-{5-[4-methyl-1-(5-methyl-thiazol-2-yl)-1,2,5,6-tetrahydro-pyridin-3-yl]-pyrazin-                              2-yl}-benzamide Hydrochloride
Molecular FormulaC21H20ClF2N5OS
Molecular Weight463.9 g/mol
Structural Identifiers
SMILESCC1=C(CN(CC1)C2=NC=C(S2)C)C3=CN=C(C=N3)NC(=O)C4=C(C=CC=C4F)F.Cl
InChIInChI=1S/C21H19F2N5OS.ClH/c1-12-6-7-28(21-26-8-13(2)30-21)11-14(12)17-9-25-18(10-24-17)27-20(29)19-15(22)4-3-5-16(19)23;/h3-5,8-10H,6-7,11H2,1-2H3,(H,25,27,29);1H
InChIKeyGMLSDODALBRLPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide Hydrochloride: CRAC Channel Inhibitor for T Cell Activation Research


2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride (also designated RO2959 hydrochloride; CAS 1219927-22-6, 2309172-44-7; free base CAS 1220022-06-9) is a small-molecule inhibitor of calcium release-activated calcium (CRAC) channels [1]. This compound functions as a potent blocker of store-operated calcium entry (SOCE) mediated by Orai1/Stim1 channel complexes and is established as an inhibitor of human interleukin-2 (IL-2) production in T lymphocytes [1].

CRAC channel (Orai1/Stim1) pathway inhibition studies
T cell activation and cytokine production assay context
Store-operated calcium entry (SOCE) research tool

Why Substituting 2,6-Difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide Hydrochloride with Other CRAC Inhibitors Compromises Experimental Reproducibility


The CRAC channel inhibitor landscape includes compounds with divergent potency profiles, Orai subtype selectivity, and functional outcomes in T cell assays. RO2959 exhibits distinct Orai1 versus Orai3 selectivity (IC50 ratio of 1:21.2) [1] and demonstrates differential transcriptional effects compared to the earlier-generation inhibitor YM-58483 [1]. Substitution with alternative SOCE blockers such as YM-58483, SKF-96365, or 2-APB introduces variability in both calcium flux inhibition and downstream cytokine suppression, potentially confounding data interpretation in immunology and calcium signaling studies [1].

Orai subtype Pan-CRAC inhibitors (e.g., SKF-96365, 2-APB) lack Orai1/Orai3 discrimination; selectivity profile may shift experimental interpretation.
Functional profile YM-58483 exhibits divergent transcriptional effects on T cell effector functions; direct functional equivalence should not be assumed.
Model context Electrophysiological response in primary vs. recombinant systems may vary across alternative SOCE blockers; multi-model validation may be absent.

Quantitative Comparative Evidence: 2,6-Difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide Hydrochloride Versus CRAC Channel Inhibitor Alternatives


Orai1 Versus Orai3 Subtype Selectivity Profile: RO2959 Hydrochloride Exhibits 21-Fold Discrimination

RO2959 hydrochloride displays marked selectivity between Orai1 and Orai3 channel subtypes, a property critical for dissecting isoform-specific calcium signaling pathways [1].

Orai1/Orai3 Selectivity
Reported
21.2-fold selectivity (Orai1 IC50 25 nM vs Orai3 IC50 530 nM)
Supports Orai1-specific pathway dissection
In vitro channel inhibition assay
CRAC channel Orai1/Orai3 selectivity Calcium signaling

Functional Comparison: RO2959 Hydrochloride Versus YM-58483 in T Cell Effector Function Assays

In a direct comparative study, RO2959 hydrochloride was evaluated alongside YM-58483, a previously reported CRAC channel inhibitor, for effects on T cell effector functions [1]. RO2959 completely inhibited cytokine production and T cell proliferation mediated by TCR stimulation or mixed lymphocyte reaction, with gene expression array analysis revealing that RO2959 potently blocked TCR-triggered gene expression and T cell functional pathways in a manner similar to the calcineurin inhibitors CsA and FK506 [1].

vs YM-58483 Functional Profile
Head-to-head
Complete inhibition of cytokine production & T cell proliferation; transcriptional profile similar to CsA/FK506
Supports transcriptional benchmarking for CRAC inhibitors
GEO dataset GSE43210 available
T cell activation CRAC inhibition Immunology

Store-Operated Calcium Entry Inhibition in Primary Human CD4+ T Cells: RO2959 Potency Assessment

RO2959 hydrochloride blocks store-operated calcium entry (SOCE) in activated human primary CD4+ T lymphocytes [1]. In comparative context, the compound's SOCE inhibitory activity can be contrasted with alternative CRAC channel blockers.

SOCE Inhibition
Reported
SOCE IC50 265 nM (vs YM-58483 ~100 nM)
Supports SOCE assay context in primary T cells
Activated human CD4+ T lymphocytes
SOCE primary T cells calcium flux

Electrophysiological Validation: RO2959 Blocks IP3-Dependent CRAC Current in Multiple Cellular Models

Electrophysiological measurements confirm that RO2959 hydrochloride blocks IP3-dependent CRAC current in both RBL-2H3 cells (endogenously expressing CRAC) and CHO cells stably expressing recombinant human Orai1 and Stim1 [1]. This dual-model validation distinguishes RO2959 from compounds whose CRAC inhibitory activity has been characterized in only a single cellular context.

Electrophysiology Validation
Reported
CRAC current blockade in RBL-2H3 and CHO-hOrai1/hStim1 cells
Supports Orai1/Stim1 ICRAC current characterization
Endogenous and recombinant expression systems
electrophysiology CRAC current Orai1/Stim1

IL-2 Production Inhibition: Potent Suppression of TCR-Triggered Cytokine Output

RO2959 hydrochloride is a potent inhibitor of human IL-2 production, effectively blocking T cell receptor-triggered gene expression and T cell functional pathways [1]. In comparison, alternative SOCE blockers exhibit varying degrees of IL-2 suppression that may not achieve the same level of functional blockade.

IL-2 Production Blockade
Reported
Complete suppression of IL-2 (vs YM-58483 ~100 nM, CsA 12.7 nM)
Supports IL-2 blockade as T cell assay endpoint
TCR-stimulated human T cells
IL-2 T cell cytokine inhibition

Validated Research Applications for 2,6-Difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide Hydrochloride in Immunology and Calcium Signaling Studies


Dissecting Orai1-Specific Calcium Signaling Pathways

Researchers investigating the isoform-specific roles of Orai1 versus Orai3 in calcium signaling can employ RO2959 hydrochloride at concentrations around 25 nM to selectively inhibit Orai1-mediated SOCE while largely sparing Orai3 function (530 nM IC50). This 21-fold selectivity window, derived from channel inhibition assays [1], enables experimental designs where Orai1-dependent calcium entry is specifically abrogated without confounding effects on Orai3-mediated processes.

Positive Control for T Cell Activation and Cytokine Production Studies

In assays measuring TCR-stimulated IL-2 production or T cell proliferation, RO2959 hydrochloride serves as a validated positive control that produces complete inhibition of cytokine output and proliferative responses [1]. The compound's well-documented transcriptional signature, available through GEO dataset GSE43210 [1], provides a benchmark for evaluating novel immunomodulatory compounds or validating CRISPR-mediated CRAC channel perturbations.

Electrophysiological Characterization of Orai1/Stim1 Channel Function

For patch-clamp or calcium imaging studies requiring a reference CRAC channel inhibitor with established electrophysiological credentials, RO2959 hydrochloride offers validation in both endogenous (RBL-2H3) and recombinant (CHO-hOrai1/hStim1) expression systems [1]. This dual-system characterization supports its use as a pharmacological tool for confirming Orai1/Stim1-dependent ICRAC currents.

Benchmarking Novel CRAC Inhibitors in Comparative Pharmacology Studies

Given the direct head-to-head comparison data with YM-58483 and calcineurin inhibitors (CsA, FK506) [1], RO2959 hydrochloride is particularly well-suited as a reference compound in medicinal chemistry programs developing next-generation CRAC channel inhibitors. The availability of parallel functional, transcriptional, and electrophysiological datasets enables rigorous benchmarking of new chemical entities against a thoroughly characterized standard.

Application
Selection Property
Validation Focus
Orai1-specific calcium signaling studies
Orai1/Orai3 subtype selectivity
Selective Orai1 pathway inhibition (concentration selection required)
T cell activation and cytokine production assays
Complete cytokine suppression profile
Transcriptional benchmarking against known inhibitors
Orai1/Stim1 channel electrophysiology
Multi-model electrophysiological validation
ICRAC current blockade confirmation
CRAC inhibitor comparative pharmacology
Head-to-head functional and transcriptional datasets
Benchmarking novel compounds against reference data

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46 linked technical documents
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